Sphinganine-C17-1-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sphinganine-1-phosphate (d17:0) has been used as an internal standard in mass spectroscopy for quantification of sphingolipids . It is a signaling molecule involved in the control of cell migration, differentiation, survival, and other physiological processes .

Synthesis Analysis

Sphinganine-1-phosphate is synthesized from the phosphorylation of sphingosine in the presence of ATP as a source of γ-phosphate . It is also known that sphinganine-1-phosphate can be degraded by the action of sphingosine-1-phosphate lyase (SPL) to form hexadecenal and ethanolamine phosphate .Molecular Structure Analysis

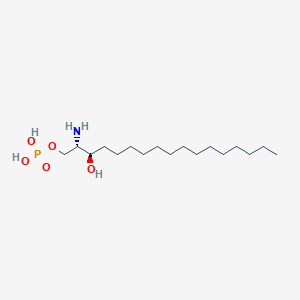

The molecular formula of Sphinganine-1-phosphate (d17:0) is C17H38NO5P . Its average mass is 367.461 Da and its monoisotopic mass is 367.248749 Da .Chemical Reactions Analysis

Sphinganine-1-phosphate is a sphingoid 1-phosphate that is the monophosphorylated derivative of sphinganine . It can be degraded by the action of sphingosine-1-phosphate lyase (SPL) to form hexadecenal and ethanolamine phosphate .Physical And Chemical Properties Analysis

The molecular formula of Sphinganine-1-phosphate (d17:0) is C17H38NO5P . Its average mass is 367.461 Da and its monoisotopic mass is 367.248749 Da .Applications De Recherche Scientifique

Sphingolipid Metabolism

Sphinganine-C17-1-phosphate is a type of sphingolipid, a specialized group of lipids essential to the composition of the plasma membrane of many cell types . The biosynthesis and catabolism of these lipids play an integral role in small- and large-scale body functions .

Cell Signaling

Sphingolipids, including Sphinganine-C17-1-phosphate, have been identified as potent signaling and messenger molecules . They participate in a variety of intricate metabolic pathways and are involved in cell proliferation, death, migration, and invasiveness .

Inflammation

Sphingolipids are involved in inflammation processes . Disruption in sphingolipid homeostasis can lead to inflammatory diseases .

Central Nervous System Development

Sphingolipids are primarily localized within the nervous system . They play a crucial role in the development of the central nervous system .

Therapeutic Targets

Sphingolipids, including Sphinganine-C17-1-phosphate, are being exploited as therapeutic targets for several pathologies . They have been the focus of several fields of research in the medical and biological sciences .

Mass Spectroscopy

Sphinganine-C17-1-phosphate has been used as an internal standard in mass spectroscopy for the quantification of sphingolipids .

Mécanisme D'action

Target of Action

Sphinganine-C17-1-phosphate primarily targets the sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a key molecule with a variety of bioactive activities, including involvement in cancer cell proliferation, invasion, and metastasis . It also contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system .

Mode of Action

Exogenous sphinganine-C17-1-phosphate activates S1P1 . This activation leads to a series of intracellular events that result in various changes in the cell. For instance, sphinganine-C17-1-phosphate, mainly produced by SphK2 in mitochondria, binds to prohibitin 2, which plays an important role in regulating cytochrome-c oxidase assembly and mitochondrial respiration .

Biochemical Pathways

Sphinganine-C17-1-phosphate is involved in intricate metabolic pathways. The 18-carbon amino alcohol, sphingosine, is produced through the salvage pathway, following the breakdown of ceramide, whereas sphinganine is synthesized in the de novo biosynthesis pathway . Sphinganine (SPH d18:1 and SPH d18:0) are phosphorylated by the action of various kinases .

Pharmacokinetics

It’s known that sphingosine-1-phosphate requires designated binding partners, like transporters and carriers, to move around along the circulation .

Result of Action

The activation of S1P1 by sphinganine-C17-1-phosphate exhibits protective effects against hepatic and renal ischemia and reperfusion (IR) . It has also been shown to have antifibrotic effects in scleroderma fibroblasts through normalization of PTEN protein levels, collagen and matrix metalloproteinase-1 (MMP-1) expression, and Smad3 phosphorylation .

Action Environment

The action of sphinganine-C17-1-phosphate can be influenced by various environmental factors. For instance, the balance among the different sphingolipids is important for directing immune responses, regardless of whether they originate as intra- or extracellular immune events . Moreover, disease-specific alterations in sphingolipids and related enzymes can be prognostic markers of human disease progression .

Orientations Futures

Propriétés

IUPAC Name |

[(2S,3R)-2-amino-3-hydroxyheptadecyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCZJPCPBSBOKB-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptadecasphinganine-1-phosphate | |

CAS RN |

474923-29-0 |

Source

|

| Record name | (2S,3R)-2-Amino-3-hydroxyheptadecyl dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474923-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.